Synthesis pathway for Benhepazone
Synthesis pathway for Benhepazone
An In-Depth Technical Guide to the Proposed Synthesis of Benhepazone
This document provides a comprehensive, technically-grounded guide to a proposed synthetic pathway for Benhepazone. As a compound with limited publicly available synthesis literature, this guide has been constructed through a rigorous analysis of its structure, retrosynthetic logic, and the application of established, analogous chemical transformations reported in peer-reviewed journals and patent literature. This guide is intended for researchers, scientists, and drug development professionals with a strong background in organic chemistry.
Introduction to Benhepazone
Benhepazone, systematically named 1-benzylcyclohepta[d]imidazol-2-one, is a small molecule of interest in chemical and pharmaceutical research. Its structure is characterized by a unique tricyclic core, consisting of a seven-membered cycloheptane ring fused to an imidazolidin-2-one (a cyclic urea). A benzyl group is appended to one of the nitrogen atoms of the urea moiety. The therapeutic potential and mechanism of action of Benhepazone are not extensively documented in publicly accessible literature, making it a compelling target for exploratory synthesis and further biological evaluation. The lack of a well-documented synthetic route necessitates the development of a plausible and efficient pathway, as detailed in this guide.
Retrosynthetic Analysis of Benhepazone
A logical retrosynthetic analysis of Benhepazone (I) allows for the deconstruction of the molecule into simpler, more readily available starting materials. The proposed pathway is based on key disconnections of robust and high-yielding reaction types.
-
Disconnection 1: N-C Bond (N-Benzylation) : The most evident disconnection is the bond between the imidazolidinone nitrogen and the benzylic carbon. This bond can be retrosynthetically cleaved via an N-alkylation reaction, leading to the core structure, cyclohepta[d]imidazol-2(1H)-one (II), and a suitable benzylating agent like benzyl bromide.
-
Disconnection 2: C-N Bonds (Cyclic Urea Formation) : The cyclic urea core (II) can be disconnected at the two C-N bonds. This suggests a cyclization reaction between a 1,2-diamino precursor, specifically trans-1,2-diaminocycloheptane (III), and a carbonyl source. Urea is an ideal and economical C1 synthon for this transformation.
-
Disconnection 3: C-N and C-O Bonds of the Diamine : The vicinal diamine (III) is a key intermediate. A reliable method for its synthesis involves a two-step process from an epoxide. This retrosynthetic step leads to cycloheptene oxide (IV) and an amine source.
-
Disconnection 4: C=C Bond (Epoxidation) : Cycloheptene oxide (IV) is readily accessible from the epoxidation of cycloheptene (V), a common and commercially available starting material.
This retrosynthetic strategy forms the basis of the proposed forward synthesis, starting from cycloheptene.
Caption: Retrosynthetic pathway for Benhepazone.
Proposed Forward Synthesis Pathway
The forward synthesis is designed in three main stages, starting from cycloheptene.
Caption: Proposed multi-stage synthesis of Benhepazone.
Stage 1: Synthesis of (±)-trans-1,2-Diaminocycloheptane
The synthesis of the key vicinal diamine intermediate is proposed to proceed in three steps from cycloheptene.
Step 1.1: Epoxidation of Cycloheptene
The synthesis begins with the epoxidation of commercially available cycloheptene to form cycloheptene oxide. This is a standard and high-yielding transformation in organic synthesis.
-
Rationale : Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used, effective, and relatively safe reagent for the epoxidation of alkenes. The reaction proceeds via a concerted mechanism, ensuring stereospecific formation of the epoxide.
Step 1.2: Regioselective Ring-Opening of Cycloheptene Oxide
The epoxide ring is opened with an amine nucleophile to introduce the first nitrogen atom and set the trans stereochemistry of the vicinal functional groups.
-
Rationale : The reaction of epoxides with amines is a well-established method for the synthesis of amino alcohols.[1][2] Using ammonia or a protected amine equivalent will lead to the formation of trans-2-aminocycloheptan-1-ol. The trans configuration arises from the required backside attack of the nucleophile on the epoxide carbon.
Step 1.3: Conversion of the Amino Alcohol to the Diamine
The resulting amino alcohol is then converted to the target diamine. This is a multi-step process involving activation of the hydroxyl group, displacement with a nitrogen nucleophile, and subsequent reduction.
-
Rationale : A common and effective method for this transformation is to first convert the hydroxyl group into a good leaving group, such as a mesylate, by reacting it with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine.[1] The mesylate is then displaced by a nitrogen nucleophile, such as sodium azide, in an SN2 reaction, which inverts the stereochemistry at that center. Finally, the resulting azide is reduced to the primary amine, for example, by catalytic hydrogenation (H2, Pd/C), to yield the desired trans-1,2-diaminocycloheptane.
Stage 2: Synthesis of Cyclohepta[d]imidazol-2(1H)-one
The core cyclic urea structure is formed by reacting the diamine with urea.
-
Rationale : The reaction of diamines with urea is an established and industrially viable method for the synthesis of cyclic ureas.[3][4] The reaction typically proceeds by heating the neat mixture of the diamine and urea, which initially forms a hydroxyalkylurea intermediate with the liberation of ammonia. Subsequent heating in a high-boiling solvent drives the cyclization and elimination of a second molecule of ammonia to afford the stable cyclic urea.
Stage 3: N-Benzylation to Yield Benhepazone
The final step is the alkylation of the cyclic urea with benzyl bromide to introduce the benzyl group.
-
Rationale : The N-H proton of the cyclic urea is acidic and can be deprotonated by a suitable base. The resulting anion is a good nucleophile that can react with an alkyl halide like benzyl bromide. The use of phase-transfer catalysis, for instance with potassium hydroxide as the base and tetrabutylammonium bromide as the catalyst in a non-polar solvent like toluene, has been shown to be highly effective for the N-alkylation of similar cyclic ureas.[5]
Detailed Experimental Protocols
The following protocols are proposed based on analogous procedures found in the literature. They should be adapted and optimized for the specific substrates.
Protocol 4.1: Synthesis of Cycloheptene Oxide
-
Dissolve cycloheptene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Add a solution of m-CPBA (1.1 eq) in DCM dropwise to the stirred solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cycloheptene oxide.
Protocol 4.2: Synthesis of trans-2-Aminocycloheptan-1-ol
-
In a sealed tube, add cycloheptene oxide (1.0 eq) and a solution of aqueous ammonia (10-15 eq).
-
Heat the mixture to 80-100 °C for 12-24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove excess ammonia and water.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 4.3: Synthesis of trans-1,2-Diaminocycloheptane
-
Dissolve trans-2-aminocycloheptan-1-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF and cool to 0 °C.
-
Add methanesulfonyl chloride (1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 6 hours.
-
Filter the triethylamine hydrochloride salt and concentrate the filtrate.
-
Dissolve the crude mesylate in DMF, add sodium azide (2.0 eq), and heat to 80 °C for 12 hours.
-
Cool the reaction, pour into water, and extract with ethyl acetate. Dry the organic layer and concentrate.
-
Dissolve the crude azide in methanol, add 10% Pd/C catalyst, and hydrogenate under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or IR).
-
Filter the catalyst through Celite and concentrate the filtrate to obtain the diamine.
Protocol 4.4: Synthesis of Cyclohepta[d]imidazol-2(1H)-one
-
Combine trans-1,2-diaminocycloheptane (1.0 eq) and urea (1.0 eq) in a flask equipped for distillation.
-
Heat the mixture to 120-140 °C until one equivalent of ammonia has evolved.[3]
-
Add a high-boiling solvent (e.g., xylene or ethylene glycol) and heat to 160-200 °C until the cyclization is complete.[3]
-
Cool the reaction mixture and purify the product by recrystallization or column chromatography.
Protocol 4.5: Synthesis of Benhepazone (N-Benzylation)
-
To a mixture of cyclohepta[d]imidazol-2(1H)-one (1.0 eq), powdered potassium hydroxide (3.0 eq), and tetrabutylammonium bromide (0.1 eq) in toluene, add benzyl bromide (1.2 eq).[5]
-
Stir the mixture vigorously at room temperature for 8-12 hours.
-
Filter the solid salts and wash with toluene.
-
Wash the combined organic filtrate with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Benhepazone.
Data Summary
The following table summarizes the proposed reaction steps and key parameters. Expected yields are estimates based on analogous reactions.
| Step | Starting Material | Key Reagents | Product | Expected Yield |
| 1.1 | Cycloheptene | m-CPBA, DCM | Cycloheptene Oxide | >90% |
| 1.2 | Cycloheptene Oxide | Aqueous Ammonia | trans-2-Aminocycloheptan-1-ol | 70-85% |
| 1.3 | trans-2-Aminocycloheptan-1-ol | 1. MsCl, Et3N; 2. NaN3; 3. H2, Pd/C | trans-1,2-Diaminocycloheptane | 60-75% (over 3 steps) |
| 2 | trans-1,2-Diaminocycloheptane | Urea | Cyclohepta[d]imidazol-2(1H)-one | 65-80% |
| 3 | Cyclohepta[d]imidazol-2(1H)-one | Benzyl bromide, KOH, TBAB | Benhepazone | 75-90% |
Conclusion
This guide outlines a comprehensive and scientifically plausible synthetic pathway for Benhepazone, a molecule with limited available synthetic data. The proposed route is based on well-established and reliable chemical transformations, providing a solid foundation for researchers to undertake the synthesis of this compound. Each step has been rationalized based on mechanistic principles and supported by analogous procedures in the chemical literature. The successful execution of this synthesis would provide access to Benhepazone for further chemical and biological investigation.
References
-
Kumar, V. A., et al. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Arkivoc, 2004(viii), 4-11. [Link]
-
Rossi, R., et al. (2019). Catalytic Synthesis of 1,2,4,5‐Tetrasubstituted 1H‐Imidazole Derivatives: State of the Art. Advanced Synthesis & Catalysis, 361(10), 2234-2283. [Link]
- Kidwai, M., et al. (2004). A two-step method for preparing cyclic-ureas.
- Kramer, A., & Siegel, W. (2000). Preparation of cyclic urea derivatives. U.S.
-
El-Faham, A., et al. (2016). Unsaturated cyclic ureas as new nontoxic biodegradable transdermal penetration enhancers I: Synthesis. Journal of Pharmaceutical Sciences, 85(3), 265-271. [Link]
-
Sipos, G., et al. (2016). Regio- and stereoselective synthesis of new diaminocyclopentanols. Beilstein Journal of Organic Chemistry, 12, 1334-1341. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. BJOC - Regio- and stereoselective synthesis of new diaminocyclopentanols [beilstein-journals.org]
- 3. EP0558189A1 - A two-step method for preparing cyclic-ureas - Google Patents [patents.google.com]
- 4. US6103898A - Preparation of cyclic urea derivatives - Google Patents [patents.google.com]
- 5. Unsaturated cyclic ureas as new nontoxic biodegradable transdermal penetration enhancers I: Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
